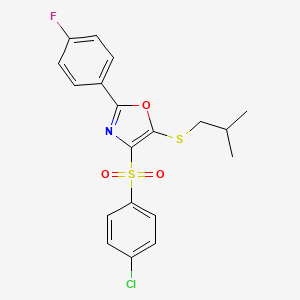
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, commonly known as CFI-400945, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of oxazole compounds and has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
Mécanisme D'action
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and helps to prevent the replication of damaged DNA. This compound inhibition has been identified as a promising strategy for cancer treatment, as cancer cells are often more reliant on the DNA damage response pathway than normal cells. CFI-400945 binds to the ATP-binding site of this compound and inhibits its activity, leading to the disruption of the DNA damage response pathway and ultimately, cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have potent antitumor activity in preclinical models of cancer. The compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CFI-400945 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CFI-400945 is its potent antitumor activity in preclinical models of cancer. The compound has shown promising results in various cancer types and has been shown to sensitize cancer cells to DNA-damaging agents. In addition, the compound has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of CFI-400945 is its specificity for 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole. While this compound inhibition has been identified as a promising strategy for cancer treatment, it is possible that targeting other proteins in the DNA damage response pathway may be more effective in some cases.
Orientations Futures
There are several future directions for the development of CFI-400945 as a cancer treatment. One direction is the evaluation of the compound in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Preclinical studies have shown that CFI-400945 can sensitize cancer cells to these agents, suggesting that combination therapy may be more effective than monotherapy. Another direction is the evaluation of the compound in specific cancer types, such as breast cancer and lung cancer, where 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibition has shown promising results. Finally, the development of more potent and selective this compound inhibitors may lead to improved efficacy and reduced toxicity in normal cells.
Méthodes De Synthèse
The synthesis of CFI-400945 involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form the intermediate compound 4-(4-fluorophenylsulfonyl)chloride. This intermediate compound is then reacted with isobutyl mercaptan and 2-bromo-5-nitrothiazole to yield the final product, CFI-400945. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent antitumor activity in various cancer types, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, a protein that plays a crucial role in the DNA damage response pathway. By inhibiting this compound, CFI-400945 disrupts the repair of DNA damage, leading to cell death in cancer cells.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXDHNWTXHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

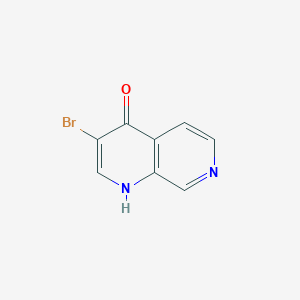
![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
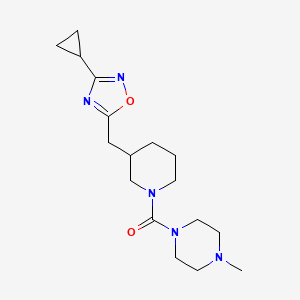
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
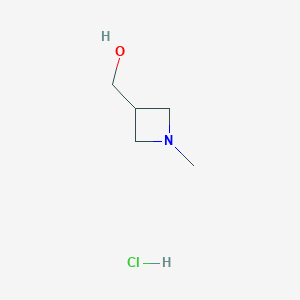
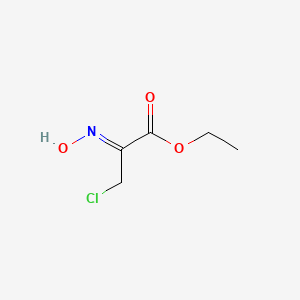
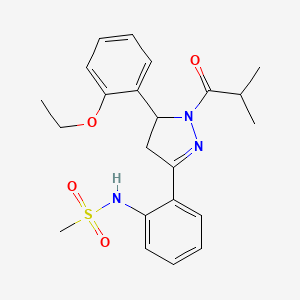
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

